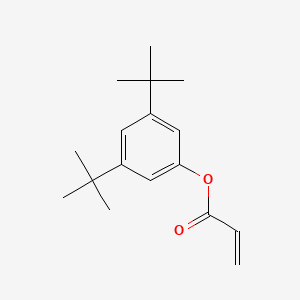

3,5-Di-tert-butylphenyl acrylate

Overview

Description

3,5-Di-tert-butylphenyl acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an acrylate group attached to the phenyl ring

Mechanism of Action

Target of Action

Related compounds such as 3,5-di-tert-butylphenol have been studied for their antioxidant activity . They are known to interact with reactive oxygen species (ROS), which play crucial roles in various biological processes .

Mode of Action

It’s structurally similar compound, 3,5-di-tert-butylphenol, is known to exhibit antioxidant activity by interacting with peroxide radicals and reactive oxygen species

Biochemical Pathways

Related compounds are known to influence the oxidative stress pathways by interacting with reactive oxygen species . This interaction can potentially affect various downstream effects related to oxidative stress and cellular damage.

Result of Action

Related compounds are known to exhibit antioxidant activity, which can potentially protect cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylphenyl acrylate typically involves the esterification of 3,5-Di-tert-butylphenol with acrylic acid or its derivatives. One common method is the reaction of 3,5-Di-tert-butylphenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Di-tert-butylphenyl acrylate can undergo various chemical reactions, including:

Polymerization: The acrylate group can participate in free radical polymerization to form polymers with desirable properties.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-Di-tert-butylphenol and acrylic acid.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be employed.

Major Products Formed:

Polymerization: Polymers with acrylate backbones.

Hydrolysis: 3,5-Di-tert-butylphenol and acrylic acid.

Substitution: Substituted derivatives of this compound.

Scientific Research Applications

3,5-Di-tert-butylphenyl acrylate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and resistance to oxidation.

Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.

Biological Studies: It can be used as a model compound to study the effects of steric hindrance on chemical reactivity and molecular interactions.

Industrial Applications: The compound is used in the production of specialty polymers and resins for various industrial applications.

Comparison with Similar Compounds

3,5-Di-tert-butylphenol: Similar structure but lacks the acrylate group.

Phenyl acrylate: Lacks the tert-butyl groups on the phenyl ring.

2,6-Di-tert-butylphenyl acrylate: Similar structure but with tert-butyl groups at different positions.

Uniqueness: 3,5-Di-tert-butylphenyl acrylate is unique due to the combination of the sterically hindered tert-butyl groups and the reactive acrylate group. This combination imparts specific properties to the compound, such as increased thermal stability and resistance to oxidation, making it valuable in the synthesis of high-performance polymers and materials.

Biological Activity

3,5-Di-tert-butylphenyl acrylate is an organic compound with significant implications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C16H22O2

- Molecular Weight : 250.35 g/mol

- Structure : The compound features a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions and an acrylate functional group.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The antioxidant activity is often attributed to the ability of phenolic compounds to scavenge free radicals and chelate metal ions.

- Case Study : A study demonstrated that derivatives of di-tert-butylphenol showed significant scavenging activity against reactive oxygen species (ROS), suggesting potential protective effects against oxidative damage .

2. Antimicrobial Activity

There is evidence suggesting that this compound may possess antimicrobial properties.

- Study Findings : In vitro tests have shown that related phenolic compounds can inhibit the growth of various bacteria and fungi. The presence of the acrylate group may enhance membrane permeability, leading to increased antimicrobial efficacy .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines.

- Study Overview : A recent study assessed the compound's effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

- Induction of Apoptosis : Evidence suggests that exposure to certain phenolic compounds can activate apoptotic pathways in cancer cells.

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in cell proliferation and survival.

Case Study 1: Antioxidant Activity Assessment

A study published in The Journal of Organic Chemistry evaluated the antioxidant capacity of various di-tert-butylphenol derivatives, including acrylates. The results indicated significant radical scavenging activity, highlighting the potential for these compounds in developing antioxidant therapies .

Case Study 2: Antimicrobial Testing

In a comparative study of antimicrobial agents, researchers tested several derivatives against common pathogens. The findings revealed that some derivatives exhibited superior antimicrobial properties compared to standard antibiotics, indicating a promising avenue for further research into their application in treating infections .

Properties

IUPAC Name |

(3,5-ditert-butylphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRUVMAYZGSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676548 | |

| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-25-1 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.